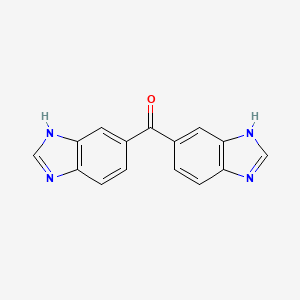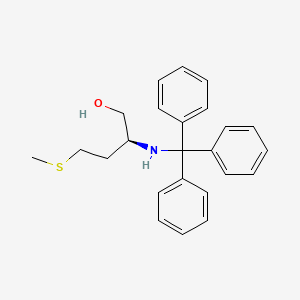
(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- (9CI) is a chiral compound with a complex structure that includes a butanol backbone, a methylthio group, and a triphenylmethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- involves multiple steps, starting with the preparation of the butanol backbone. The introduction of the methylthio group can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by a methylthio group. The triphenylmethylamino group is typically introduced through a series of protection and deprotection steps, ensuring the correct stereochemistry is maintained throughout the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified using techniques such as chromatography or recrystallization.
化学反応の分析
Types of Reactions
1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The butanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butanol group can yield butanal or butanoic acid, while substitution of the methylthio group can result in the formation of various substituted butanol derivatives.
科学的研究の応用
1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Butanol: A simple alcohol with a butanol backbone.
4-(Methylthio)butanol: Contains a methylthio group but lacks the triphenylmethylamino group.
Triphenylmethylamine: Contains the triphenylmethylamino group but lacks the butanol backbone.
Uniqueness
1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- is unique due to its combination of functional groups and chiral nature, which imparts specific chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C24H27NOS |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
(2S)-4-methylsulfanyl-2-(tritylamino)butan-1-ol |
InChI |
InChI=1S/C24H27NOS/c1-27-18-17-23(19-26)25-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,25-26H,17-19H2,1H3/t23-/m0/s1 |
InChIキー |
QIBSCRCMFHKSNB-QHCPKHFHSA-N |
異性体SMILES |
CSCC[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CSCCC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)


![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
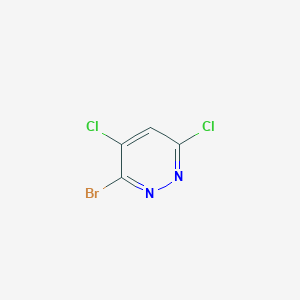

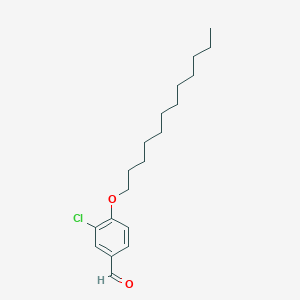
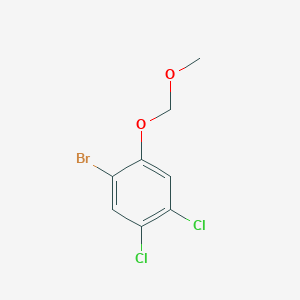

![(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B14080285.png)
